molecular formula C11H15N3O3 B3060408 3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea CAS No. 338756-53-9

3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea

Cat. No.: B3060408
CAS No.: 338756-53-9
M. Wt: 237.25
InChI Key: WQCUPMYDOVCSDW-UHFFFAOYSA-N
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Description

3-[(1E)-(Methoxyimino)methyl]-1-[(4-Methylphenyl)methoxy]urea is a synthetic urea derivative characterized by a methoxyimino (CH₃O-N=CH-) group at position 3 and a para-methylbenzyloxy (4-methylphenyl methoxy) substituent at position 1. The (1E) configuration of the methoxyimino group suggests a planar geometry, which may influence intermolecular interactions such as hydrogen bonding and π-stacking. Urea derivatives are widely studied for their biological activity, particularly as enzyme inhibitors or agrochemicals, due to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name

1-[(E)-methoxyiminomethyl]-3-[(4-methylphenyl)methoxy]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-9-3-5-10(6-4-9)7-17-14-11(15)12-8-13-16-2/h3-6,8H,7H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCUPMYDOVCSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)NC=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CONC(=O)N/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338756-53-9
Record name N-Methoxy-N′-[[[(4-methylphenyl)methoxy]amino]carbonyl]methanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338756-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylmethanol with isocyanate derivatives to form the intermediate, which is then reacted with methoxyimino compounds to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyimino and methylphenylmethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the urea backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methoxyimino-Containing Compounds

Kresoxim-Methyl Metabolites (490-M01, 490-M02, 490-M04)
  • Structure: These metabolites retain the methoxyimino group but feature phenyl or benzoic acid substituents instead of urea. For example, 490-M01 ((2E)-(methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid) shares the methoxyimino motif but includes a carboxylic acid group, which enhances polarity and metabolic clearance .
  • Activity: Kresoxim-methyl derivatives act as fungicides by inhibiting mitochondrial respiration.
Trifloxystrobin
  • Structure: Methyl (αE)-α-(methoxyimino)-2-[[[[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetate. This strobilurin fungicide includes a methoxyimino group and a trifluoromethylphenyl substituent, conferring enhanced lipophilicity and photostability .
  • Comparison: Unlike the target compound, Trifloxystrobin lacks a urea backbone but shares the methoxyimino group. Its trifluoromethyl group improves resistance to oxidative degradation, a feature absent in the target compound’s 4-methylphenyl methoxy group .

Urea Derivatives

(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas
  • Structure : These urea derivatives feature aromatic substituents (e.g., trifluoromethoxyphenyl) and imidazolidine rings. The urea group enables hydrogen bonding with biological targets, similar to the target compound .
  • Activity: Such compounds exhibit kinase inhibition or antimicrobial activity.

Structural Data and Stability

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • Structure : This crystallographically characterized compound demonstrates how para-substituents (fluoro, methoxy) influence molecular packing. The 4-methylphenyl methoxy group in the target compound may adopt a similar conformation, favoring hydrophobic interactions .

Data Tables: Key Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties
Target Compound C₁₁H₁₅N₃O₃ 249.26 g/mol 4-Methylphenyl methoxy, methoxyimino Urea, imino ether Potential H-bond donor/acceptor
Kresoxim-Methyl (490-M01) C₁₈H₁₉NO₄ 313.35 g/mol 2-Methylphenoxy, methoxyimino Carboxylic acid High polarity, rapid metabolism
Trifloxystrobin C₂₀H₁₉F₃N₂O₄ 408.37 g/mol Trifluoromethylphenyl, methoxyimino Ester, imino ether Lipophilic, photostable
Example Urea Derivative (from Patent) C₂₃H₂₀F₃N₅O₄ 511.43 g/mol Trifluoromethoxyphenyl, triazole Urea, imidazolidine Kinase inhibition

Research Findings and Mechanistic Insights

  • Metabolic Stability: Methoxyimino groups in strobilurins (e.g., Kresoxim-methyl) are metabolized to carboxylic acids (490-M04), suggesting that the target compound’s methoxyimino group may undergo similar oxidative cleavage, reducing bioavailability .
  • Hydrogen-Bonding Capacity: The urea group in the target compound could enhance binding to enzymes (e.g., urease or kinases) compared to non-urea analogs like Trifloxystrobin .

Biological Activity

3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea, also known as N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea, is a compound with significant biological activity that has garnered attention in various fields of research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 232.27 g/mol
  • CAS Number : 338756-53-9

Research indicates that this compound exhibits several mechanisms of action, particularly in inhibiting certain biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antiproliferative Effects : In vitro studies demonstrate its potential to inhibit the growth of cancer cell lines, indicating its possible use as an anticancer agent.

Antimicrobial Activity

A study conducted on the antimicrobial effects of the compound revealed its activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

PathogenMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12
Candida albicans50

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro assays were performed on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results showed significant antiproliferative effects:

Cell LineIC50_{50} (µg/mL)
HeLa226
A549242.52

These findings suggest that the compound could be explored further for its anticancer properties.

Case Studies and Research Findings

A notable case study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The study focused on the barrier protective effects against hyperpermeability induced by high-mobility group box 1 (HMGB1). Results indicated that the compound significantly reduced HMGB1-induced permeability and leukocyte migration, highlighting its potential therapeutic applications in vascular diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea
Reactant of Route 2
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3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea

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